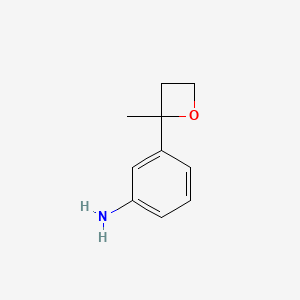

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

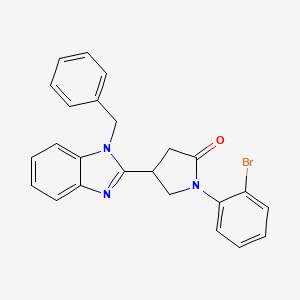

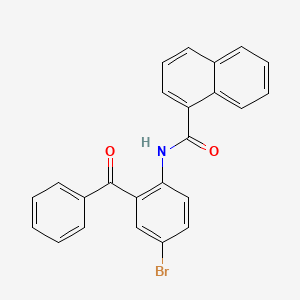

The synthesis of such compounds often involves the use of tert-butyl carbamate (also known as BOC-amide) as a starting material . The BOC group serves as a protecting group for amines during synthesis. The exact synthesis pathway for this specific compound isn’t readily available in the sources I have access to.Molecular Structure Analysis

The molecular structure of “tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate” is characterized by the presence of a pyridine ring which is substituted with iodine and fluorine atoms . The exact position of these substituents can be determined by the numbering of the pyridine ring. The carbamate group is attached to the pyridine ring via a nitrogen atom .Aplicaciones Científicas De Investigación

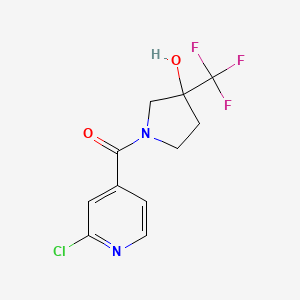

Chemoselective Transformation of Amino Protecting Groups

Research by Sakaitani and Ohfune (1990) on silyl carbamates, which are structurally related to tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate, focuses on their synthesis from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). The study demonstrates chemoselective transformations facilitated by these compounds, highlighting their utility in synthetic chemistry for producing N-ester type compounds efficiently (Sakaitani & Ohfune, 1990).

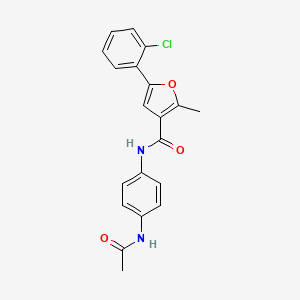

Crystal Structures and Interactions

Baillargeon et al. (2017) analyzed isomorphous crystal structures of carbamate derivatives, which, like tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate, showcase significant insights into hydrogen and halogen bonding interactions involving carbonyl groups. This work underlines the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Baillargeon et al., 2017).

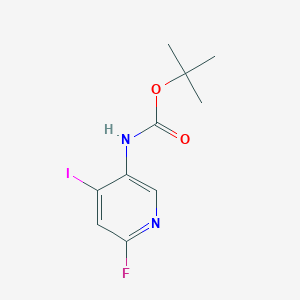

Synthetic Methods and Biological Activity

Zhao et al. (2017) focused on the synthesis of tert-butyl carbamate derivatives as intermediates for biologically active compounds, such as omisertinib (AZD9291). The research provides a rapid synthetic method, indicating the importance of these compounds in pharmaceutical synthesis and the broader implications for chemical methodology and drug development (Zhao et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(6-fluoro-4-iodopyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(11)4-6(7)12/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQCBPRXZVCWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

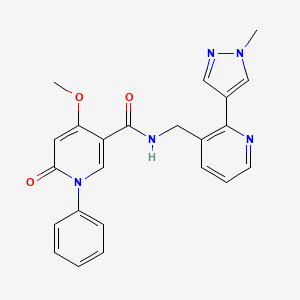

![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2821770.png)

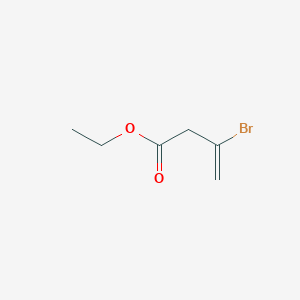

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)